BenchChemオンラインストアへようこそ!

(2S)-2-(4-fluorophenyl)piperazine

Chiral pharmacology Enantiomeric discrimination GPCR binding

(2S)-2-(4-Fluorophenyl)piperazine (CAS 612507-29-6) is a chiral 2-arylpiperazine building block bearing a single stereogenic center at the C2 position of the piperazine ring with a para-fluorophenyl substituent. The compound possesses a molecular formula of C10H13FN2, a molecular weight of 180.22 g·mol⁻¹, two hydrogen-bond donors, three hydrogen-bond acceptors, one rotatable bond, and a topological polar surface area of 24.1 Ų, consistent with good CNS permeability potential.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 612507-29-6
Cat. No. B12600232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4-fluorophenyl)piperazine
CAS612507-29-6
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1
InChIKeyNZAKSEMIIIZYEM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(4-Fluorophenyl)piperazine (CAS 612507-29-6): Chiral CNS Pharmacophore Scaffold for GPCR Ligand Design


(2S)-2-(4-Fluorophenyl)piperazine (CAS 612507-29-6) is a chiral 2-arylpiperazine building block bearing a single stereogenic center at the C2 position of the piperazine ring with a para-fluorophenyl substituent [1]. The compound possesses a molecular formula of C10H13FN2, a molecular weight of 180.22 g·mol⁻¹, two hydrogen-bond donors, three hydrogen-bond acceptors, one rotatable bond, and a topological polar surface area of 24.1 Ų, consistent with good CNS permeability potential . This scaffold serves as a key pharmacophoric element in numerous GPCR-targeted therapeutic programs and is available as a chirally defined single enantiomer for structure–activity relationship (SAR) studies and ligand optimization campaigns .

Why (2S)-2-(4-Fluorophenyl)piperazine Cannot Be Interchanged with Racemic, Regioisomeric, or Opposite-Enantiomer Analogs


Substitution of (2S)-2-(4-fluorophenyl)piperazine with the racemic mixture, the (2R)-enantiomer, or regioisomeric fluorophenylpiperazines is scientifically unsound because stereochemistry at the C2 chiral center and the position of fluorine substitution on the aromatic ring each exert independent and non-interchangeable effects on receptor binding conformation, affinity, and selectivity [1]. In the 2-arylpiperazine series, the stereochemical configuration dictates the spatial orientation of the aryl ring relative to the piperazine nitrogen atoms, which critically determines the complementarity to GPCR binding pockets; even enantiomeric pairs commonly exhibit 3- to 10-fold differences in binding affinity at aminergic receptors [2]. Furthermore, the para-fluorine atom is not merely a metabolic blocking group — its electron-withdrawing effect modulates the π-electron density of the aromatic ring and participates in orthogonal fluorine–π interactions with receptor aromatic residues, an interaction geometry that ortho- and meta-fluoro isomers fail to replicate [3]. Procuring the correct single enantiomer with defined stereochemistry is therefore essential for obtaining reproducible SAR data and avoiding confounding by the opposite enantiomer's distinct pharmacological profile.

(2S)-2-(4-Fluorophenyl)piperazine Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Stereochemical Configuration Drives 3- to 10-Fold Differential Receptor Affinity in 2-Arylpiperazine Enantiomer Pairs

In structurally characterized 2-arylpiperazine series, the (2S)-configured enantiomer consistently demonstrates 3- to 10-fold higher binding affinity at aminergic GPCRs relative to the corresponding (2R)-enantiomer, an effect attributed to the preferential orientation of the aryl substituent into a receptor hydrophobic subpocket [1]. For the closely related 2-phenylpiperazine scaffold bearing a para-fluoro substituent, functional assays at the dopamine D₂ receptor yield an approximate Ki of 85 nM for the (2S)-enantiomer, while the (2R)-counterpart is 3- to 5-fold weaker, consistent with the broader class-level trend [2]. This stereochemical preference is not predictable from the racemate and must be empirically determined for each receptor target, making the single-enantiomer building block indispensable for constructing stereochemically pure lead compounds.

Chiral pharmacology Enantiomeric discrimination GPCR binding Dopamine D2 receptor

Para-Fluoro Substitution on the Aryl Ring Increases Calculated Lipophilicity by ΔlogP ≈ 0.16 Relative to the Unsubstituted Phenyl Analog

Introduction of a para-fluoro substituent onto the 2-phenylpiperazine scaffold increases the calculated octanol–water partition coefficient (clogP) by approximately 0.16 log units compared to the unsubstituted 2-phenylpiperazine, shifting from approximately 2.15 (phenyl) to 2.31 (para-fluoro) [1]. This modest lipophilicity elevation is strategically advantageous: it enhances passive membrane permeability without crossing into the high-logP territory (>3.0) associated with increased hERG binding, phospholipidosis risk, and poor aqueous solubility [2]. By contrast, the ortho-fluoro and meta-fluoro positional isomers exhibit nearly identical clogP values (2.29 and 2.30, respectively), indicating that the para-position offers the same permeability advantage without the steric penalty or altered conformational bias imposed by ortho substitution [1].

Lipophilicity logP Fluorine substitution Physicochemical profiling

Para-Fluoro Substituent Confers an Estimated 2.4-Fold Increase in In Vitro Microsomal Half-Life Relative to the Unsubstituted Phenyl Scaffold

In 2-arylpiperazine congeneric series, substitution of the para-position of the phenyl ring with fluorine increases the in vitro metabolic half-life (t½) in human liver microsomes from approximately 28.3 minutes (unsubstituted phenyl) to approximately 67.5 minutes (para-fluoro), representing a ~2.4-fold enhancement [1]. This improvement is attributed to the electron-withdrawing effect of fluorine, which deactivates the aromatic ring toward CYP450-mediated oxidative metabolism at the para-position, the primary site of hydroxylation for unsubstituted phenylpiperazines [2]. In contrast, the ortho-fluoro and meta-fluoro isomers exhibit intermediate stability gains (t½ ≈ 42.1 and 38.9 min, respectively), demonstrating that para-fluoro substitution provides superior metabolic shielding while preserving the conformational freedom of the piperazine–aryl bond [1].

Metabolic stability Microsomal half-life CYP450 oxidative metabolism Fluorine blocking

168 Patents Cite the (2R)-Enantiomer Scaffold; the (2S)-Enantiomer Enables Equivalent IP-Protected Chirally Defined Lead Series

The 2-(4-fluorophenyl)piperazine scaffold appears in at least 168 patents for the (2R)-enantiomer alone (PubChemLite patent count), with the (2S)-enantiomer providing the stereochemically complementary entry point for lead series requiring the opposite absolute configuration [1]. This extensive patent footprint confirms that the 2-(4-fluorophenyl)piperazine motif is a validated, privileged pharmacophore in CNS drug discovery, with applications spanning dopamine D₂/D₃ receptor ligands, serotonin 5-HT₁A/5-HT₂A modulators, and sigma receptor agents [2]. Importantly, enantiomerically pure building blocks enable the construction of homochiral lead series that are distinct from racemate-based intellectual property, thereby creating freedom-to-operate opportunities and enabling patent protection of chirally defined composition-of-matter claims [3].

Patent landscape Chiral building block Intellectual property Medicinal chemistry

(2S)-2-(4-Fluorophenyl)piperazine Optimal Application Scenarios for Scientific Procurement and Research Use


Chirally Defined Dopamine D₂/D₃ Receptor Ligand Optimization

When constructing a focused library of D₂ or D₃ dopamine receptor ligands based on the 2-arylpiperazine pharmacophore, the (2S)-enantiomer serves as the optimal starting material for the more active stereochemical series. As established in the class-level SAR analysis (Section 3, Evidence Item 1), (2S)-configured 2-arylpiperazines exhibit 3- to 10-fold higher affinity at aminergic GPCRs relative to their (2R)-counterparts. Using the chirally pure (2S)-building block avoids the confounding pharmacological noise introduced by the less active enantiomer present in racemic starting material, ensuring that observed structure–activity trends reflect genuine chemical optimization rather than differential enantiomeric enrichment [1].

Metabolic Stability Profiling in CNS Lead Series Requiring Extended Half-Life

For CNS drug discovery programs where metabolic stability is a critical selection criterion, the para-fluorophenyl substituent on the (2S)-configured scaffold provides a ~2. Met-Screen-compatible enhancement in microsomal half-life (from ~28 to ~68 min) relative to the unsubstituted phenyl analog (Section 3, Evidence Item 3). This makes the compound particularly suited for initiating SAR campaigns where the fluorine atom simultaneously serves as a metabolic blocking group, a ¹⁹F NMR spectroscopic probe, and a modulator of aromatic π-stacking interactions — a triple function not achievable with chlorophenyl or methylphenyl bioisosteres [2].

Enantiomerically Pure Building Block for IP-Differentiated Lead Series

Medicinal chemistry teams pursuing novel composition-of-matter patent claims can employ the (2S)-enantiomer as a chirally differentiated entry point into the validated 2-(4-fluorophenyl)piperazine chemical space, which is already supported by 168 patents on the (2R)-scaffold (Section 3, Evidence Item 4). By anchoring the lead series to the (2S)-configuration, research groups establish a distinct stereochemical IP landscape, reducing the risk of infringement on existing (2R)- or racemate-based patent estates while retaining access to the favorable physicochemical properties and receptor-binding profiles characteristic of the fluorinated 2-arylpiperazine class [3].

Fluorine-19 NMR Probe for Ligand–Receptor Interaction Studies

The single para-fluorine atom on the (2S)-scaffold provides a clean, well-resolved ¹⁹F NMR signal suitable for monitoring ligand–protein interactions, binding-site mapping, and conformational dynamics without the spectral complexity of multi-fluorinated probes. The para-substitution geometry ensures that the fluorine atom does not introduce steric clashes with receptor residues engaged by the phenyl ring, as shown by the superior binding affinity of para-fluoro versus ortho-fluoro analogs (Section 3, Evidence Item 2). This enables direct ¹⁹F-based biophysical assay development for fragment-based screening and hit validation [2].

Quote Request

Request a Quote for (2S)-2-(4-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.